Rhyncophylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhyncophylline is a natural product found in Uncaria macrophylla, Mitragyna inermis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

1. Effects on Potassium Channels

Rhyncophylline (Rhy) has been studied for its effects on voltage-dependent potassium channels in isolated rat and guinea pig ventricular myocytes. The research found that Rhy reduces the steady-state outward current in rat ventricular myocytes, suggesting that its antiarrhythmic action might be partially due to potassium channel blocking effects (Wang, Zhang, & Hua, 1994).

2. Impact on Platelet Aggregation and Thrombosis

Rhy has demonstrated a potent inhibition of rat platelet aggregation in ex vivo studies. It seems to suppress the release of AA from platelet phospholipids stimulated by collagen, indicating a potential mechanism for its action on platelet aggregation (Jin, Chen, Li, & Xu, 1991).

3. Anti-Cancer and Anti-Metastatic Effects

A study on isorhynchophylline (a variant of Rhy) demonstrated substantial cytotoxic effects against human hepatocellular carcinoma HepG2 cells, suggesting potential anticancer and anti-metastatic effects through the regulation of multiple signaling cascades (Lee et al., 2017).

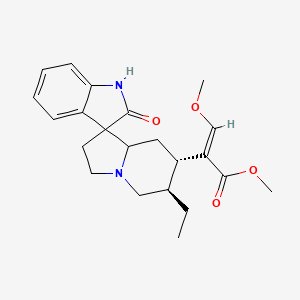

4. Molecular Structure Analysis

The structural analysis of Rhy has been a subject of study, with research showing that hydrolysis of Rhy produces various compounds, contributing to a better understanding of its chemical composition (Seaton & Marion, 1957).

5. Metabolism and Pharmacokinetics in Rats

Research focusing on the metabolism and pharmacokinetics of Rhy in rats has shown that Rhy is metabolized to various compounds and detected in plasma, bile, brain, urine, and feces. This study contributes to understanding how Rhy is processed in the body (Wang, Ma, & Hattori, 2010).

6. Neuroprotective Effects

Studies indicate that Rhy and isorhynchophylline have protective effects against in vitro ischemia-induced neuronal damage in the hippocampus, suggesting their potential use in treating neurological conditions (Kang et al., 2004).

7. Inhibition of NMDA Receptors

Research has shown that Rhy and isorhynchophylline can inhibit NMDA receptors, which might contribute to their neuroprotective and anticonvulsant activity (Kang et al., 2002).

8. Vasodilatory Effects

Rhy and isorhynchophylline have been studied for their vasodilatory effects, largely acting in an endothelium-independent manner and mediated by L-type Ca2+ channels (Zhang, Chen, Sim, & Kwan, 2004).

Eigenschaften

Produktname |

Rhyncophylline |

|---|---|

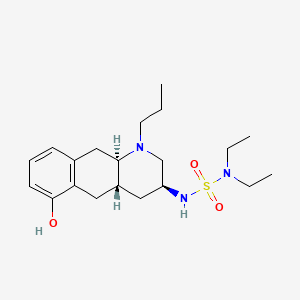

Molekularformel |

C22H28N2O4 |

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22?/m0/s1 |

InChI-Schlüssel |

DAXYUDFNWXHGBE-QCJVZUPCSA-N |

Isomerische SMILES |

CC[C@H]1CN2CCC3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Kanonische SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Piktogramme |

Acute Toxic |

Synonyme |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Herkunft des Produkts |

United States |

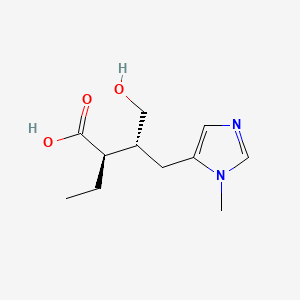

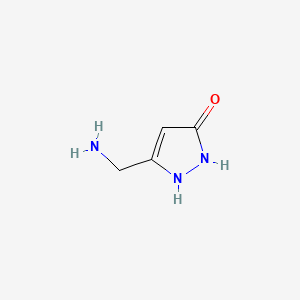

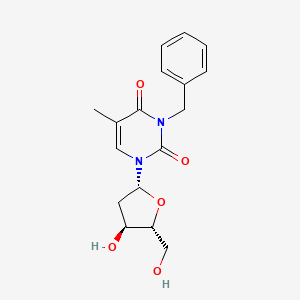

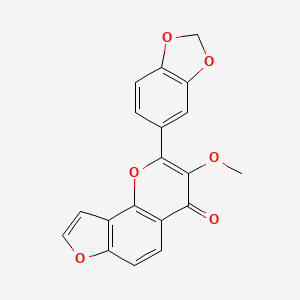

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

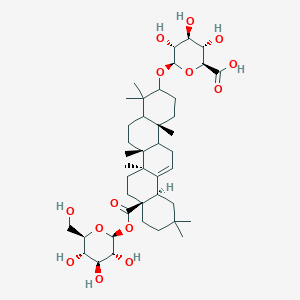

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B1230414.png)

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)